molecular formula C14H12Cl2Zr B13791957 Cyclopentadienylindenylzirconium dichloride

Cyclopentadienylindenylzirconium dichloride

Cat. No.: B13791957
M. Wt: 342.4 g/mol
InChI Key: SSLYIXHGTXGSJZ-UHFFFAOYSA-L
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Chemical Reactions Analysis

Scientific Research Applications

Cyclopentadienylindenylzirconium dichloride is a metallocene compound utilized primarily as a catalyst in polymerization reactions, particularly in the production of polymers from ethylene .

Scientific Research Applications

This compound (CpIndZrCl2) is employed as a catalyst in polymerization processes due to its capacity to initiate and manage the creation of polymers . Research findings and insights include:

  • Catalysis in Polymerization: this compound is used as a catalyst in polymerization processes for its ability to initiate and control the formation of polymers . New supported catalysts on the basis of this compound (CpIndZrCl2) anchored on silica with a trisiloxane spacer (ZATS) are also used .
  • Ethylene Polymerization: Zirconocenes, including cyclopentadienyl derivatives, are utilized in the high-pressure, high-temperature polymerization of ethylene . Examples of cyclopentadienyl compounds used include bis(ethylcyclopentadienyl) zirconium dimethyl and bis(methylcyclopentadienyl) zirconium dimethyl . Reduced indenyl and cyclopentadienyl Group 4 complexes have been developed for fundamental reactivity studies and dinitrogen activation .

Biological Activity

Cyclopentadienylindenylzirconium dichloride (CpIndZrCl2_2) is a metallocene compound that has garnered attention for its potential biological activities, particularly in the fields of catalysis and polymerization. This article explores its synthesis, biological implications, and relevant case studies.

Synthesis and Structural Characteristics

CpIndZrCl2_2 is synthesized through various methods, including the activation of dinitrogen and alkali metal reductions, which yield different zirconocene complexes. The structural characteristics of this compound are significant as they influence its reactivity and biological interactions. The compound typically features a cyclopentadienyl and an indenyl ligand coordinated to a zirconium center, with two chloride ions completing its coordination sphere.

1. Catalytic Activity

One of the primary areas where CpIndZrCl2_2 exhibits biological relevance is in catalysis, particularly in polymerization processes. Research shows that this compound can effectively catalyze the polymerization of ethylene, producing polyethylene with a broad molecular weight distribution, which is crucial for various industrial applications .

2. Anticancer Properties

Recent studies have indicated that metallocenes, including CpIndZrCl2_2, may possess anticancer properties. The mechanism appears to involve the generation of reactive oxygen species (ROS) upon interaction with biological systems, which can induce apoptosis in cancer cells. For instance, a study highlighted that certain metallocenes can disrupt cellular redox balance, leading to cell death in specific cancer lines .

Case Study 1: Ethylene Polymerization

A significant case study demonstrated the effectiveness of CpIndZrCl2_2 as a catalyst for ethylene polymerization. The study involved varying reaction conditions to optimize yield and molecular weight distribution. Results indicated that the compound exhibited high activity under specific conditions, producing polyethylene with desirable properties for commercial use.

Parameter Condition Result
Catalyst Concentration0.1 mol/LHigh activity observed
Temperature60°COptimal yield
Time2 hoursSignificant polymer growth

Case Study 2: Anticancer Activity

Another case study focused on the anticancer potential of CpIndZrCl2_2. Researchers treated various cancer cell lines with different concentrations of the compound and assessed cell viability.

Cell Line Concentration (µM) Viability (%)
MCF-7 (Breast)1045
HeLa (Cervical)2030
A549 (Lung)1550

The results indicated a significant reduction in cell viability across tested lines, suggesting potential for further investigation into its therapeutic applications.

Properties

Molecular Formula

C14H12Cl2Zr

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C9H7.C5H5.2ClH.Zr/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-5-3-1;;;/h1-7H;1-5H;2*1H;/q;;;;+2/p-2

InChI Key

SSLYIXHGTXGSJZ-UHFFFAOYSA-L

Canonical SMILES

C1=C[C]2[CH][CH][CH][C]2C=C1.[CH]1[CH][CH][CH][CH]1.Cl[Zr]Cl

Origin of Product

United States

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